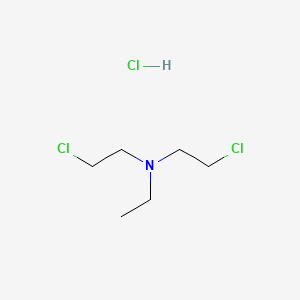

2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride

描述

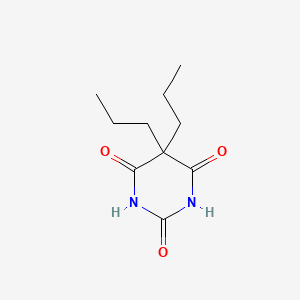

2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride (2-CEE-HCl) is a synthetic chemical compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 241.6 g/mol. It has a melting point of 121-123 °C and is soluble in water, ethanol and methanol. 2-CEE-HCl is a versatile compound that can be used in a variety of research applications, including as a reactant in organic synthesis, as a reagent for the analysis of biological samples and as a pharmacological agent.

安全和危害

2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and genetic defects . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . The compound should be handled only in well-ventilated areas or outdoors .

作用机制

Target of Action

2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride, also known as Chlormethine , is a prototype of alkylating agents, a group of anticancer chemotherapeutic drugs . The primary target of this compound is DNA , specifically the N7 nitrogen on the DNA base guanine .

Mode of Action

Chlormethine works by binding to DNA , causing crosslinking of two strands . This crosslinking prevents cell duplication, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The compound’s interaction with DNA affects the DNA replication and transcription pathways . By crosslinking DNA strands, it disrupts the normal functioning of these pathways, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

It is known that the compound has abiological half-life of less than 1 minute , indicating rapid metabolism and elimination. It is also excreted through the kidneys .

Result of Action

The result of Chlormethine’s action at the molecular and cellular level is the inhibition of cell duplication . This leads to a decrease in the proliferation of cancer cells, contributing to the compound’s anticancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Chlormethine. For instance, the compound is sensitive to high temperatures and strong light, which can cause it to decompose . Therefore, it should be stored in a cool, dark place . Additionally, the compound is soluble in water , which can affect its distribution and elimination in the body.

生化分析

Biochemical Properties

2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride plays a crucial role in biochemical reactions, particularly as an alkylating agent. It interacts with enzymes, proteins, and other biomolecules by forming covalent bonds with nucleophilic sites. This compound is known to interact with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. The interactions of this compound with biomolecules are primarily through alkylation, which can result in the modification of protein function and enzyme activity .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by disrupting DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis. This compound affects various cell types, including cancer cells, by inducing cytotoxicity. The impact on cell signaling pathways includes the activation of p53 and other stress response pathways. Additionally, this compound can alter gene expression and cellular metabolism, leading to changes in the expression of genes involved in cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through alkylation of DNA and proteins. The compound forms covalent bonds with guanine bases in DNA, resulting in cross-linking and strand breaks. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The binding interactions with biomolecules also include enzyme inhibition, where the alkylation of active sites can prevent enzyme activity. Changes in gene expression are mediated through the activation of DNA damage response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions but can degrade over extended periods. Long-term exposure to this compound in in vitro and in vivo studies has shown sustained cytotoxic effects on cells. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild cytotoxic effects, while higher doses result in significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxic effects at high doses include severe damage to rapidly dividing tissues, such as bone marrow and gastrointestinal lining .

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation and elimination. The compound is metabolized by liver enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. Enzymes such as cytochrome P450 play a role in the metabolism of this compound. The metabolic flux and levels of metabolites can be affected by the presence of other drugs and the overall metabolic state of the organism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can localize to different cellular compartments, including the nucleus and cytoplasm. The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. In the nucleus, it interacts with DNA, leading to the formation of cross-links and strand breaks. In the cytoplasm, it can interact with proteins and enzymes, affecting their function and activity. The localization and activity of this compound are essential for its therapeutic and toxic effects .

属性

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-ethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl2N.ClH/c1-2-9(5-3-7)6-4-8;/h2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATUMHLLJZPGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCl)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189471 | |

| Record name | Triethylamine, 2,2'-dichloro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3590-07-6 | |

| Record name | Triethylamine, 2,2'-dichloro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylamine, 2,2'-dichloro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。